molecular formula C4H9ClN2O B1374666 1-Aminocyclopropane-1-carboxamide hydrochloride CAS No. 324796-27-2

1-Aminocyclopropane-1-carboxamide hydrochloride

Cat. No. B1374666
CAS RN: 324796-27-2
M. Wt: 136.58 g/mol
InChI Key: QMZUYTWDRXLLCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Aminocyclopropane-1-carboxylic Acid is an intermediate in the conversion of methionine to ethylene during the ripening in apples . This compound belongs to the class of organic compounds known as alpha amino acids .


Synthesis Analysis

1-Aminocyclopropane-1-carboxylic acid is synthesized by the enzyme ACC synthase (EC 4.4.1.14) from methionine and converted to ethylene by ACC oxidase (EC 1.14.17.4) .


Molecular Structure Analysis

The molecular formula of 1-Aminocyclopropane-1-carboxamide hydrochloride is C4H9ClN2O . The InChI representation is InChI=1S/C4H8N2O.ClH/c5-3(7)4(6)1-2-4;/h1-2,6H2,(H2,5,7);1H . The Canonical SMILES representation is C1CC1(C(=O)N)N.Cl .


Chemical Reactions Analysis

A class of proteins, 1-aminocyclopropane-1-carboxylate oxidase (ACO), is required in the final step of production of ethylene from its immediate precursor 1-aminocyclopropane-1-carboxylic acid (ACC) . ACC deaminase (ACCD) is a pyridoxal 5’-phosphate (PLP)-dependent enzyme that cleaves the cyclopropane ring of ACC, to give α-ketobutyric acid and ammonia as products .


Physical And Chemical Properties Analysis

The molecular weight of 1-Aminocyclopropane-1-carboxamide hydrochloride is 136.58 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . The exact mass and monoisotopic mass are 136.0403406 g/mol . The topological polar surface area is 69.1 Ų .

Scientific Research Applications

Nitrogen and Carbon Source for Soil Microorganisms

1-Aminocyclopropane-1-carboxylic acid (ACC): can be utilized by soil microorganisms, including bacteria and fungi, as a nitrogen and carbon source. Incubating soils with ACC has been shown to increase the gene abundance encoding ACC-deaminases, potentially benefiting plant growth and stress tolerance .

Intermediate in Ethylene Biosynthesis

ACC serves as an intermediate in the biosynthesis of ethylene, a plant hormone involved in the ripening process of fruits like apples. This non-proteinogenic amino acid plays a crucial role in converting methionine to ethylene during ripening .

Modulator of NMDA Receptor Complex

This compound acts as a potent and selective ligand for the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor complex. It blocks glycine binding to rat forebrain membranes and serves as an agonist for the receptor complex .

Signal Molecule in Cell Elongation

Research suggests that ACC may act as a signal molecule influencing cell elongation in roots, particularly when treated with cellulose biosynthesis inhibitors like isoxaben .

Phytohormone Ethylene Production Profiling

The levels of the gaseous phytohormone ethylene are directly influenced by the production of its immediate non-volatile precursor, ACC. Due to ACC’s strongly acidic character, its quantification in research has been challenging but crucial .

Enhancing Maize Resilience

ACC is being explored for its potential to boost maize’s resilience against stressors and pathogens. Understanding the role of endophytes, which include bacteria and fungi, is vital in this context given the increasing global food demand .

Mechanism of Action

The presence of alanine and glycine can reduce the triple response morphology elicited in response to ACC .

Future Directions

ACC is the central molecule of ethylene biosynthesis. The rate of ACC formation differs in response to developmental, hormonal, and environmental cues . Future research could focus on the regulation of ACC synthesis, conjugation, and deamination, and the role of ACC as an ethylene-independent signal .

properties

IUPAC Name

1-aminocyclopropane-1-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O.ClH/c5-3(7)4(6)1-2-4;/h1-2,6H2,(H2,5,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMZUYTWDRXLLCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Aminocyclopropane-1-carboxamide hydrochloride

CAS RN

324796-27-2
Record name 1-aminocyclopropane-1-carboxamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Aminocyclopropane-1-carboxamide hydrochloride
Reactant of Route 2
1-Aminocyclopropane-1-carboxamide hydrochloride
Reactant of Route 3
1-Aminocyclopropane-1-carboxamide hydrochloride
Reactant of Route 4
1-Aminocyclopropane-1-carboxamide hydrochloride
Reactant of Route 5
1-Aminocyclopropane-1-carboxamide hydrochloride
Reactant of Route 6
1-Aminocyclopropane-1-carboxamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.